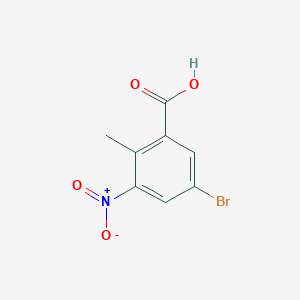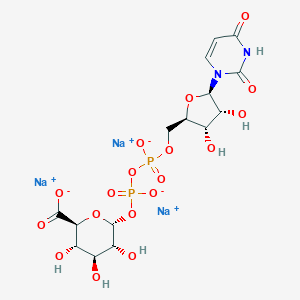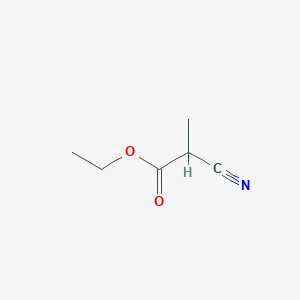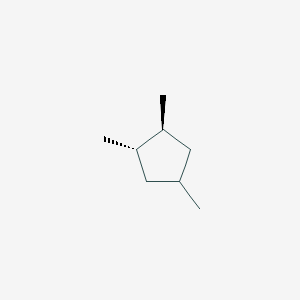
Isopropylisothiocyanat
Übersicht
Beschreibung
Isopropyl isothiocyanate is an organic compound with the molecular formula C₄H₇NS. It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is known for its distinctive pungent odor and is used in various chemical synthesis processes .
Wissenschaftliche Forschungsanwendungen
Isopropyl isothiocyanate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Isopropyl isothiocyanate (IPI) is a bioactive compound that targets a variety of cellular processes. It has been found to inhibit bacterial growth and the development of stx-harboring prophages . IPI governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The mode of action of IPI involves the induction of a global bacterial stress regulatory system, known as the stringent response . Its alarmone, guanosine penta/tetraphosphate ((p)ppGpp), affects major cellular processes, including nucleic acids synthesis, which leads to the efficient inhibition of both prophage induction and toxin synthesis . This abolishes the virulence of enterohemorrhagic Escherichia coli (EHEC) for human and simian cells .
Biochemical Pathways
IPI can modulate a large number of cancer-related targets or pathways. These include the inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Inside the body, IPI is metabolized by the mercapturic acid pathway, which includes the conjugation of IPI with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process generally increases water solubility and promotes the elimination of the compound from the body .
Result of Action
The result of IPI’s action is the efficient inhibition of both prophage induction and toxin synthesis, which abolishes the virulence of EHEC for human and simian cells . In addition, IPI has been shown to have anti-cancer properties, modulating a variety of cellular processes related to tumorigenesis .
Action Environment
The action of IPI can be influenced by environmental factors. For example, the pH can affect the formation of IPI from its precursor compounds . Furthermore, IPI’s antimicrobial activity can be affected by the specific microbial environment . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of IPI.
Biochemische Analyse
Biochemical Properties
Isopropyl isothiocyanate interacts with various biomolecules in biochemical reactions. It is known to conjugate with glutathione, a reaction catalyzed by the enzyme glutathione S-transferase . This interaction plays a crucial role in the metabolic activation and detoxification processes of the compound .
Cellular Effects
Isopropyl isothiocyanate has been shown to exert effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation in a time- and concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce cell cycle arrest in various cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of isopropyl isothiocyanate involves its binding interactions with biomolecules and changes in gene expression. It is known to bind to proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also exerts its effects at the molecular level through enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopropyl isothiocyanate change over time. It has been reported to exhibit stability and undergo degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of isopropyl isothiocyanate vary with different dosages in animal models. Studies have shown that it exhibits chemopreventive effects when given before tumor initiation . Toxic or adverse effects may occur at high doses .
Metabolic Pathways
Isopropyl isothiocyanate is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferase and impacts metabolic flux or metabolite levels . Its interaction with glutathione plays a significant role in its metabolic pathway .
Transport and Distribution
Isopropyl isothiocyanate is transported and distributed within cells and tissues. It is miscible with methanol and hydrolyzes in water , suggesting that it can be distributed in both hydrophilic and hydrophobic environments within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with carbon disulfide (CS₂) in the presence of a base, followed by the addition of a desulfurizing agent such as cyanuric chloride. This method is efficient and can be performed under mild aqueous conditions .
Industrial Production Methods: In industrial settings, isopropyl isothiocyanate is often produced using a one-pot process. This involves the in situ generation of dithiocarbamate salts from isopropylamine and carbon disulfide, followed by their decomposition to form the isothiocyanate. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl isothiocyanate undergoes various chemical reactions, including:
Hydrolysis: It reacts with water to form isopropylamine and carbon dioxide.
Nucleophilic Substitution: Nucleophiles such as amines and alcohols can attack the carbon atom in the -N=C=S group, leading to the formation of thioureas and thiocarbamates.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Nucleophilic Substitution: Requires nucleophiles like amines or alcohols and can be catalyzed by bases or acids.
Major Products:
Hydrolysis: Produces isopropylamine and carbon dioxide.
Nucleophilic Substitution: Forms thioureas and thiocarbamates.
Vergleich Mit ähnlichen Verbindungen
Isopropyl isothiocyanate can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate:
Allyl Isothiocyanate: Known for its presence in mustard oil and its strong antimicrobial properties.
Benzyl Isothiocyanate: Exhibits potent anti-cancer activities and is found in cruciferous vegetables.
Phenethyl Isothiocyanate: Studied for its chemopreventive properties and ability to induce phase II detoxification enzymes.
Isopropyl isothiocyanate is unique due to its specific structural properties and its diverse range of applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c1-4(2)5-3-6/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBFEIBMZHEWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177045 | |
| Record name | Isopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Penetrating mustard-like aroma | |
| Record name | Isopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | Isopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.947-0.955 | |
| Record name | Isopropyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2253-73-8 | |
| Record name | Isopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46561PKP9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B31376.png)

![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)











